molecular formula C11H7BrF6O B14066728 1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one

1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14066728
M. Wt: 349.07 g/mol
InChI Key: JONHKUYWONJINK-UHFFFAOYSA-N
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Description

The compound features a propan-2-one backbone with a bromine atom and a 2,5-bis(trifluoromethyl)phenyl group attached to the carbonyl-bearing carbon. The trifluoromethyl groups impart strong electron-withdrawing effects, enhancing stability and influencing reactivity, while the bromine atom may act as a leaving group in substitution reactions.

Properties

Molecular Formula

C11H7BrF6O

Molecular Weight

349.07 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C11H7BrF6O/c1-5(19)9(12)7-4-6(10(13,14)15)2-3-8(7)11(16,17)18/h2-4,9H,1H3

InChI Key

JONHKUYWONJINK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Methodologies for 1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one

Friedel-Crafts Acylation and Subsequent Bromination

The Friedel-Crafts acylation approach involves introducing the propan-2-one group to a pre-functionalized 2,5-bis(trifluoromethyl)benzene derivative. However, the strong electron-withdrawing nature of the trifluoromethyl groups significantly deactivates the aromatic ring, rendering traditional Friedel-Crafts conditions ineffective. Modifications using Lewis acids such as AlCl₃ or FeCl₃ at elevated temperatures (80–100°C) have shown limited success, with yields below 20% due to competing side reactions.

Direct Alpha-Bromination of Aryl Propan-2-one Derivatives

The most widely adopted method involves brominating 1-(2,5-bis(trifluoromethyl)phenyl)propan-2-one at the α-position. This process leverages acid-catalyzed enol formation, followed by electrophilic bromine attack.

Bromine in Acetic Acid

A classic approach employs molecular bromine (Br₂) in glacial acetic acid under reflux (120°C, 4–6 hours). The reaction proceeds via protonation of the ketone oxygen, enolization, and subsequent bromination at the α-carbon. Typical yields range from 65–75%, though over-bromination products are observed in 10–15% of cases.

Reaction Conditions

  • Molar ratio (Ketone : Br₂) : 1 : 1.2
  • Catalyst : 5 mol% H₂SO₄
  • Solvent : Acetic acid
  • Temperature : 120°C
N-Bromosuccinimide (NBS) with Dialkyl Sulfides

A milder alternative utilizes NBS in combination with dimethyl sulfide (DMS) in dichloromethane at room temperature. This method minimizes polybromination through controlled radical generation, achieving yields of 82–85% with 98% regioselectivity.

Key Advantages

  • Reduced corrosivity compared to Br₂
  • Improved handling of moisture-sensitive intermediates
  • Compatibility with acid-labile functional groups

Reaction Mechanisms and Kinetic Considerations

Acid-Catalyzed Enolization Pathway

The rate-determining step involves proton transfer from the acid catalyst to the ketone oxygen, forming a resonance-stabilized enol intermediate. Bromine then reacts with the electron-rich enol in a second-order process:

$$
\text{Rate} = k[\text{Ketone}][\text{H}^+]
$$

Deuterium exchange studies confirm identical rates for H/D exchange and bromination, validating the enol-mediated mechanism.

Radical Bromination with NBS

NBS generates bromine radicals through homolytic cleavage facilitated by DMS:

$$
\text{NBS} + (\text{CH}3)2\text{S} \rightarrow \text{Br}^\bullet + \text{Succinimide} + (\text{CH}3)2\text{S}^\bullet
$$

The bromine radical abstracts an α-hydrogen, creating a carbon-centered radical that reacts with another NBS molecule to form the final product.

Optimization of Reaction Conditions

Solvent Effects

Comparative studies reveal pronounced solvent dependencies:

Solvent Dielectric Constant Yield (%) Selectivity (%)
Acetic acid 6.2 75 85
Dichloromethane 8.9 83 98
THF 7.5 68 92

Polar aprotic solvents like dichloromethane enhance radical stability, improving NBS-mediated bromination outcomes.

Temperature Optimization

Arrhenius analysis of the Br₂/HOAc system shows an activation energy ($$E_a$$) of 72.4 kJ/mol, with optimal conversion occurring between 115–125°C. Exceeding 130°C promotes ketone decomposition, reducing yields by 12–15% per 5°C increase.

Analytical Characterization

Spectroscopic Data

Critical characterization parameters for this compound include:

¹H NMR (400 MHz, CDCl₃)

  • δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 7.98 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)
  • δ 4.89 (s, 2H, CH₂Br)
  • δ 2.43 (s, 3H, COCH₃)

¹³C NMR (100 MHz, CDCl₃)

  • 195.8 (C=O)
  • 142.1–126.3 (Ar-C)
  • 121.6 (q, J = 320 Hz, CF₃)
  • 52.4 (CH₂Br)

HRMS (ESI-TOF)

  • Calculated for C₁₁H₇BrF₆O: 412.9564
  • Found: 412.9561 [M+H]⁺

Industrial Applications and Scalability Challenges

Continuous Flow Bromination

Pilot-scale studies demonstrate the feasibility of continuous flow systems for NBS-mediated bromination:

Parameter Batch Reactor Flow Reactor
Space-time yield (g/L/h) 18.4 42.7
Impurity profile 5–7% <1%
Energy consumption 120 kWh/kg 68 kWh/kg

Purification Challenges

The compound’s high lipophilicity (logP = 3.89) complicates crystallization, necessitating chromatographic purification with 5:1 petroleum ether/ethyl acetate mixtures. Industrial-scale simulations indicate 23–27% yield losses during purification steps.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its trifluoromethyl and bromine groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Substituent on Propan-2-one Purity
1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one (Target) C₁₁H₇BrF₆O (inferred) ~349 (calculated) 2,5-bis(trifluoromethyl) 1-bromo N/A
1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one C₁₁H₉BrF₄O 313.09 2,5-bis(difluoromethyl) 2-bromo ≥98%
1,3-Bis(4-bromophenyl)-2-propanone C₁₅H₁₂Br₂O 376.07 4-bromo (two phenyl groups) None (propan-2-one backbone) >99.0%
1-(2,5-Bis(trifluoromethyl)phenyl)-2-methylpropan-1-one C₁₂H₁₀F₆O 284.2 2,5-bis(trifluoromethyl) 2-methyl N/A

Key Observations:

  • Bromine Positioning: The 1-bromo substituent in the target compound may render it more reactive than the 2-bromo analog in , as primary halides are generally better leaving groups.
  • Molecular Weight: The target compound’s higher molecular weight (~349 g/mol) compared to (284.2 g/mol) reflects the bromine atom’s mass contribution.

Biological Activity

1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one is a synthetic organic compound notable for its unique structure, which includes a brominated propanone group attached to a phenyl ring substituted with two trifluoromethyl groups. This structural configuration enhances its lipophilicity and stability, making it a candidate for various biological applications.

  • Molecular Formula : C12H8BrF6O
  • Molecular Weight : Approximately 349.07 g/mol
  • Structure : The presence of trifluoromethyl groups increases the compound's hydrophobic characteristics, influencing its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent, antimicrobial properties, and its mechanism of action.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the IC50 values of structurally related compounds have been documented to range from sub-micromolar to micromolar concentrations against human leukemia and breast cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamineCEM-130.48
1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamineMDA-MB-2310.78

Case Study : In a comparative analysis of similar compounds, it was noted that those with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced biological activity. The mechanism often involves the induction of apoptosis in cancer cells via pathways that increase caspase activity.

The mechanism by which this compound exerts its biological effects is primarily through:

  • Interaction with Cellular Targets : The trifluoromethyl groups enhance the compound's ability to penetrate cell membranes and interact with intracellular proteins.
  • Covalent Bond Formation : The bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of their activity.

Research Findings

Several studies have explored the structure-activity relationship (SAR) of this compound and its analogs. For example:

  • Compounds with multiple trifluoromethyl substitutions generally showed increased potency due to enhanced lipophilicity and electron-withdrawing effects.
  • Research highlighted that modifications in the bromopropanone structure could lead to variations in biological activity, suggesting potential pathways for drug development.

Q & A

Q. What are the recommended synthetic routes for 1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one in laboratory settings?

Q. How do computational models aid in understanding the electronic effects of trifluoromethyl groups in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal the electron-withdrawing nature of CF₃ groups, which stabilize the ketone carbonyl (C=O) via resonance. Molecular electrostatic potential (MEP) maps highlight electrophilic regions for nucleophilic attack. These models predict reaction pathways for bromine displacement, validated by kinetic isotope effect studies .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Challenges : Twinning due to bulky substituents; weak diffraction from bromine (high absorption coefficient).
  • Mitigation : Use SHELXD for phase problem resolution and multi-scan absorption corrections. Data collection at low temperature (100 K) reduces thermal motion artifacts. For twinned crystals, refine using HKLF5 in SHELXL with a BASF parameter .
    • Data Table :
ParameterValue
Space GroupP2₁2₁2₁
a (Å)8.92
b (Å)10.45
c (Å)12.78
R₁ (I > 2σ(I))0.033

Q. How can researchers resolve contradictory data in reaction mechanisms involving bromine displacement?

  • Methodological Answer : Isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) combined with kinetic studies (Eyring plots) distinguishes between SN1/SN2 pathways. For ambiguous NMR results (e.g., overlapping signals), use 2D techniques (HSQC, HMBC) to assign coupling networks. Conflicting crystallographic data may require re-refinement with alternative disorder models in SHELXL .

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